molecular formula C36H54N8O11S B12374957 DOTA-biotin

DOTA-biotin

Cat. No.: B12374957
M. Wt: 806.9 g/mol
InChI Key: XNDGMGWABJHCRC-DZBXECLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOTA-biotin is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins. This conjugate is primarily used in pretargeted radioimmunotherapy, where it helps deliver radioactive substances to specific targets, such as tumors, by exploiting the high affinity between biotin and avidin/streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions: DOTA-biotin can be synthesized using solid-phase synthesis techniques. One common method involves the preparation of DOTA from a cyclen precursor on a solid-phase support, followed by its linkage to biotin . The synthesis typically involves the use of protecting groups and specific reaction conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions: DOTA-biotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are this compound conjugates with various metal ions, which are used in imaging and therapeutic applications .

Scientific Research Applications

DOTA-biotin has a wide range of applications in scientific research:

Mechanism of Action

DOTA-biotin exerts its effects through the high-affinity interaction between biotin and avidin/streptavidin. In pretargeted radioimmunotherapy, an antibody conjugated with avidin/streptavidin is first administered to target tumor cells. After allowing time for the antibody to accumulate in the tumor, this compound conjugated with a radioactive metal ion is administered. The biotin binds to the avidin/streptavidin on the tumor cells, delivering the radioactive payload directly to the tumor .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H54N8O11S

Molecular Weight

806.9 g/mol

IUPAC Name

2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1

InChI Key

XNDGMGWABJHCRC-DZBXECLCSA-N

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.